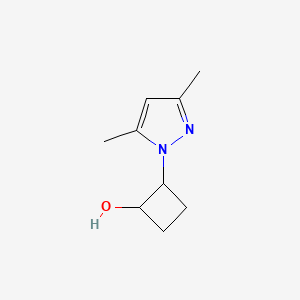

2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJZNJBZJCYRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCC2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromocyclobutan-1-Ol

The preparation of 2-bromocyclobutan-1-ol serves as a critical precursor for pyrazole coupling. While direct bromination of cyclobutan-1-ol remains challenging due to competing elimination, an indirect route via cyclobutanone has been proposed:

- Cyclobutanone Reduction :

Catalytic hydrogenation of cyclobutanone using Pd/BaSO₄ in ethanol yields cyclobutanol with >90% efficiency. - Bromination via Appel Reaction :

Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane selectively brominates the secondary alcohol, generating 2-bromocyclobutan-1-ol.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclobutanone reduction | H₂ (1 atm), Pd/BaSO₄ | 25°C | 12 h | 92% |

| Bromination | CBr₄, PPh₃ | 0°C → 25°C | 3 h | 78% |

Pyrazole Coupling via SN2 Mechanism

Adapting methodologies from pyrazole-aryl ethanone syntheses, 2-bromocyclobutan-1-ol reacts with 3,5-dimethylpyrazole under basic conditions:

Procedure :

- Combine 2-bromocyclobutan-1-ol (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv), and K₂CO₃ (2.0 equiv) in anhydrous acetonitrile.

- Reflux at 85°C for 5–8 h under nitrogen atmosphere.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Data :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 6 | 68 |

| NaHCO₃ | DMF | 12 | 41 |

| Cs₂CO₃ | THF | 4 | 73 |

Steric hindrance from the cyclobutane ring lowers yields compared to linear analogues, necessitating cesium carbonate to enhance nucleophilicity.

Ring-Contraction Strategies from Pyrrolidine Precursors

Iodonitrene-Mediated Cyclization

Building on stereoselective cyclobutane syntheses, a pyrrolidine derivative undergoes contraction to form the cyclobutanol core:

Synthetic Pathway :

- Pyrrolidine Functionalization : Install hydroxyl and pyrazole groups at C2 and C3 positions via Grignard addition.

- Iodonitrene Generation : Treat with (diacetoxyiodo)benzene (PhI(OAc)₂) and ammonium iodide (NH₄I) in CH₂Cl₂.

- Biradical Cyclization : Transient 1,4-biradical intermediates recombine to form cyclobutanol.

Critical Parameters :

- Temperature: −78°C to 0°C minimizes β-fragmentation.

- Radical Stabilization: Electron-donating groups (e.g., pyrazole) enhance cyclization efficiency.

Yield Comparison :

| Pyrrolidine Substituents | Cyclobutane Yield (%) |

|---|---|

| 2-OH, 3-Pyrazole | 55 |

| 2-OMe, 3-Pyrazole | 48 |

Multi-Step Functionalization of Cyclobutane Intermediates

Hydrazine Cyclocondensation

Inspired by phthalazine-dione syntheses, cyclobutanone hydrazones serve as pyrazole precursors:

- Hydrazone Formation : React cyclobutanone with hydrazine hydrate in ethanol.

- Cyclization : Treat with acetylacetone and Na₂CO₃ at 80°C to form the pyrazole ring.

Limitations :

- Regioselectivity challenges due to competing 1,3-dipolar cycloaddition pathways.

- Requires stringent pH control (pH 8–9) to prevent hydrolysis.

Comparative Analysis of Methodologies

Table 1. Synthetic Route Efficiency

| Method | Steps | Overall Yield (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 3 | 52 | High |

| Ring Contraction | 4 | 38 | Moderate |

| Hydrazine Cyclization | 3 | 29 | Low |

Nucleophilic substitution offers superior practicality despite moderate yields, while ring contraction provides stereochemical control for chiral targets.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to the corresponding cyclobutanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Cyclobutanone derivatives

Reduction: Cyclobutanol derivatives

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities by binding to active sites or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

- 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide (, Entry 2): This compound replaces the cyclobutanol group with an acetyl-piperidinecarboxamide chain. The piperidine ring enhances solubility in polar solvents compared to the strained cyclobutanol, while the acetyl group may increase metabolic stability.

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (, Compounds 7a and 7b): These derivatives incorporate thiophene or carboxylate groups. The additional amino and hydroxy substituents on the pyrazole enhance polarity and metal-chelating capacity, which are advantageous in catalysis or antimicrobial applications.

Substituted Cycloalkanols

- 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Entry 3): This compound features a pyrimidine-sulfanyl group instead of pyrazole. The hydroxyl group on pyrimidine offers hydrogen-bonding sites, akin to the cyclobutanol in the target compound, but the larger pyrimidine ring may reduce membrane permeability .

Functional Group Variations

- N-Methyl-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, Entry 4): The thiadiazole-thioether motif introduces sulfur-based reactivity and lipophilicity, contrasting with the pyrazole’s nitrogen-rich aromatic system. This compound’s lack of a hydroxyl group reduces aqueous solubility compared to the cyclobutanol derivative, impacting bioavailability .

Data Tables

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Potential Applications |

|---|---|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol | ~195.2 | Cyclobutanol, Pyrazole | Moderate (polar solvents) | Pharmaceuticals, Ligand design |

| 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide | ~293.3 | Acetyl, Piperidine | High (DMSO, ethanol) | CNS-targeting drugs |

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl Thiophene Derivative (7a) | ~278.3 | Thiophene, Amino, Hydroxy | Low (non-polar solvents) | Antimicrobial agents |

| N-Methyl-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide | ~295.4 | Thiadiazole, Thioether | Low (lipophilic) | Anticancer agents |

Biological Activity

2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a novel compound that has garnered attention for its potential biological activities. This compound features a cyclobutane ring substituted with a pyrazole moiety, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with various biological targets, and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 2126163-22-0 |

| IUPAC Name | 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol |

The structural characteristics of this compound suggest significant interaction capabilities with various biomolecules, enhancing its biological activity.

Research indicates that this compound interacts with specific enzymes and proteins, leading to various biochemical effects:

- Enzyme Interactions : The compound has been shown to enhance the catalytic activity of catecholase by stabilizing the transition state during the oxidation of catechol to o-quinone. This stabilization is facilitated by coordination between the nitrogen atoms in the pyrazole ring and metal ions such as copper(II) present in the enzyme's active site.

- Antiparasitic Activity : Studies have demonstrated that derivatives similar to this compound exhibit potent antipromastigote activity against Leishmania and Plasmodium species. These effects are attributed to the ability of the compound to disrupt critical life cycle stages of these parasites.

Biological Activity Studies

Several studies have examined the biological activities associated with this compound:

Antiparasitic Activity

In vitro studies have shown that compounds with a similar structure can inhibit the growth of Leishmania and Plasmodium strains. The binding affinity and interaction patterns suggest that these compounds may serve as promising leads for developing new antiparasitic agents.

Case Study 1: Antiparasitic Efficacy

A study highlighted the efficacy of a related pyrazole derivative in inhibiting Leishmania growth in vitro. The derivative exhibited lower binding free energy in molecular docking studies, indicating a strong interaction at the active site of the target enzyme involved in the parasite's metabolism.

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of pyrazole derivatives with catecholase. It was found that these compounds could significantly enhance enzyme activity, suggesting their role as potential enzyme activators in biochemical pathways related to oxidative stress.

Q & A

Basic: What synthetic methodologies are employed to prepare 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing a cyclobutan-1-ol derivative (e.g., cyclobutanone precursors) with 3,5-dimethyl-1H-pyrazole in ethanol or DMF under basic conditions (e.g., K₂CO₃ or NaH). Post-reaction purification often includes recrystallization from ethanol-DMF mixtures (1:1) to isolate the product . Characterization via NMR and IR confirms the formation of the pyrazole-cyclobutanol linkage.

Basic: How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. The cyclobutanol ring’s puckering and pyrazole substituent positions are analyzed for bond lengths/angles. Validation tools in SHELXL check for disorders or twinning, while R-factor convergence (<5%) ensures accuracy . For non-crystalline samples, HRMS and 2D NMR (e.g., HSQC, HMBC) corroborate connectivity .

Advanced: What strategies address regioselectivity challenges during pyrazole-cyclobutanol coupling?

Regioselectivity is achieved using mild, solvent-free conditions with catalytic acids (e.g., p-TsOH) or directing groups. For example, protecting the cyclobutanol hydroxyl with acetyl groups prior to coupling can steer reactivity toward the pyrazole’s nitrogen. Post-coupling deprotection (e.g., NaOH/MeOH) yields the target compound . Computational modeling (DFT) pre-screens potential transition states to optimize reaction pathways.

Advanced: How are DNA-interaction studies designed to evaluate its bioactivity?

UV-induced DNA photocleavage assays are employed. Supercoiled (SC) and open-circular (OC) plasmid DNA (e.g., pBR322) are incubated with the compound (1–10 µg/mL) and irradiated at 254 nm. Gel electrophoresis quantifies cleavage efficiency (via band intensity). Controls include dark conditions and radical scavengers (e.g., DMSO) to confirm mechanism (e.g., radical vs. hydrolytic pathways) .

Advanced: How to resolve discrepancies in crystallographic data interpretation?

Cross-validation using multiple refinement algorithms (SHELXL vs. Olex2) and electron density maps (e.g., omit maps) identifies model errors. For ambiguous H-bonding or disorder, neutron diffraction or low-temperature (100 K) data collection improves resolution. Collaborative tools like the IUCr’s checkCIF flag outliers .

Advanced: What methodologies guide the synthesis of derivatives for structure-activity relationship (SAR) studies?

Derivatives are synthesized via:

- Acylation : Reacting the hydroxyl group with acetyl chloride/pyridine.

- Substitution : Introducing halogens (e.g., Cl/Br) at the pyrazole’s 4-position via electrophilic substitution.

- Cross-coupling : Suzuki-Miyaura reactions to append aryl groups to the cyclobutanol ring.

Biological screening (e.g., antimicrobial MIC assays) prioritizes candidates for further optimization .

Advanced: Which computational tools predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like DNA topoisomerases. Crystallographic data (e.g., bond distances from ) inform force field parameters. QM/MM calculations (Gaussian) assess electronic effects of substituents on binding affinity .

Basic: How is compound stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Cyclobutanol ring strain may predispose to thermal decomposition; TGA/DSC analyzes melting points and decomposition thresholds. Lyophilization or inert-atmosphere storage mitigates hydrolysis .

Advanced: What in vitro/in vivo models evaluate its toxicity profile?

- In vitro : MTT assays on HEK293 or HepG2 cells measure IC₅₀ values. Ames tests assess mutagenicity.

- In vivo : Zebrafish embryos (Danio rerio) screen for acute toxicity (LC₅₀). Metabolite profiling (LC-MS) identifies hepatotoxic intermediates. Hydrobromide salts () improve solubility for dosing .

Advanced: How are green chemistry principles applied to its synthesis?

Solvent-free mechanochemical grinding (ball milling) reduces waste. Biocatalysts (lipases) enable selective hydroxyl group modifications under aqueous conditions. Microwave-assisted synthesis shortens reaction times (2 h → 20 min) while improving yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.